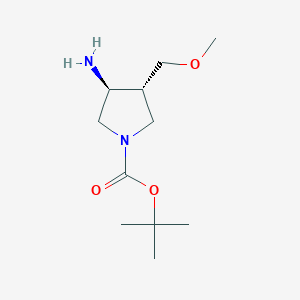

Tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a tert-butyl carbamate (Boc) protective group at the nitrogen atom of the pyrrolidine ring. The trans configuration indicates that the amino (-NH2) and methoxymethyl (-CH2OCH3) substituents at positions 3 and 4, respectively, are on opposite sides of the pyrrolidine ring. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing drug candidates, particularly in protease inhibitor and kinase inhibitor development. The Boc group enhances solubility and stability during synthetic processes, while the methoxymethyl substituent introduces steric and electronic modulation for target binding .

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-8(7-15-4)9(12)6-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEKRQVFFRILLK-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl-to-Methoxymethyl Conversion

Starting from tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190141-99-2), the hydroxyl group at position 4 is converted to methoxymethyl via Williamson ether synthesis:

Procedure :

-

Deprotonation : Treat the hydroxyl group with NaH or K₂CO₃ in THF.

-

Alkylation : React with methyl iodide (CH₃I) at 0–25°C.

-

Purification : Column chromatography (e.g., CH₂Cl₂/MeOH 95:5) yields the methoxymethyl derivative.

Reductive Amination

A ketone precursor, such as tert-butyl 4-oxopyrrolidine-1-carboxylate, can undergo reductive amination with a methoxymethyl-containing amine.

Steps :

-

Imine Formation : React the ketone with a primary amine (e.g., methoxymethylamine) in MeOH.

-

Reduction : Use NaBH₄ or NaBH₃CN to reduce the imine to the amine.

-

Boc Protection : As above.

Challenges : Requires strict control of stereochemistry to maintain trans-configuration.

Asymmetric Synthesis via Chiral Auxiliaries

Chiral pool synthesis leverages enantiomerically pure starting materials. For example, (R)-3-(methoxymethyl)pyrrolidine (CAS 955428-54-3) can be Boc-protected to yield the target compound.

Procedure :

-

Chiral Starting Material : (R)-3-(Methoxymethyl)pyrrolidine is treated with Boc anhydride in CH₂Cl₂.

-

Reaction Conditions : Stir at room temperature for 12–24 hours with a base (e.g., NaOH).

-

Workup : Extract with CH₂Cl₂, wash with brine, and purify via silica gel chromatography.

Yield : ~85–90% (reported for similar compounds).

Resolution of Racemic Mixtures

If racemic tert-butyl 3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate is synthesized, kinetic resolution using enzymes (e.g., lipases) can isolate the trans-isomer.

Example :

-

Enzyme : Candida antarctica lipase A.

-

Substrate : Racemic ester derivative.

-

Conditions : Acetylation in vinyl acetate, yielding enantiomerically pure product.

Efficiency : Enantioselectivity up to 90%.

Comparative Analysis of Methods

Critical Reaction Parameters

-

Temperature : Cyclization and alkylation typically proceed at 0–25°C.

-

Catalysts : Ti(O-iPr)₄/EtMgBr for cyclization; Pd/C for hydrogenation.

Purification and Characterization

-

Spectroscopy : ¹H NMR (δ 1.44 ppm for Boc group), ¹³C NMR (δ 155 ppm for carbonyl).

-

Chiral HPLC : To confirm enantiopurity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted derivatives with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

Tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate has been investigated for various biological activities, making it a valuable compound in drug development.

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects by:

- Reducing oxidative stress in neuronal cells.

- Inhibiting apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

Preliminary studies suggest that it may also possess anti-inflammatory properties by:

- Inhibiting pro-inflammatory cytokines.

- Modulating immune responses, which can be advantageous in conditions like arthritis and other inflammatory disorders.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate significantly reduced neuronal damage following induced oxidative stress. The results indicated an increase in survival rates of neuronal cells and improved cognitive functions post-treatment.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that this compound effectively reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). These findings suggest its potential as a therapeutic agent for managing chronic inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate allows for its use as a precursor in synthesizing more complex biologically active compounds. Its applications include:

- Development of novel therapeutics targeting central nervous system disorders.

- Exploration as a potential anti-inflammatory agent.

Mechanism of Action

The mechanism of action of tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Halogenated Substituents :

- The trifluoromethyl (-CF3) group () increases lipophilicity (logP ~1.8 vs. ~0.5 for methoxymethyl) and metabolic stability due to fluorine’s electronegativity and resistance to oxidation.

- Difluoromethyl (-CHF2) () offers intermediate polarity, enhancing blood-brain barrier penetration compared to -CF3 .

- Aryl Substituents: Phenyl and p-tolyl groups () introduce aromaticity, enabling π-π stacking with protein targets.

Stereochemical Variations :

Research Findings and Industrial Relevance

- Drug Discovery : These pyrrolidine derivatives are pivotal in synthesizing kinase inhibitors (e.g., JAK/STAT pathway modulators) and antiviral agents. The methoxymethyl variant’s balance of polarity and steric bulk makes it a preferred scaffold for intracellular targets .

- Scale-Up Challenges : Halogenated derivatives (e.g., -CF3) require specialized fluorination techniques, increasing production costs. In contrast, methoxymethyl analogs are synthetically accessible via nucleophilic substitution .

- Supplier Landscape : Major suppliers like Enamine Ltd. and PharmaBlock Sciences offer these building blocks at purities >95%, with prices ranging from $200–$600/g depending on complexity .

Biological Activity

Tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 2558179-05-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₁H₂₂N₂O₃

- Molecular Weight : 230.31 g/mol

- IUPAC Name : tert-butyl rel-(3R,4S)-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate

- Purity : 97% .

The biological activity of tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate is primarily attributed to its structural features that allow it to interact with various biological targets. The compound exhibits potential as an enzyme inhibitor and has been studied for its effects on cancer cell lines.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may act as a reversible inhibitor for certain enzymes, potentially affecting metabolic pathways related to cancer proliferation.

- Antiproliferative Activity : Preliminary studies indicate that this compound can inhibit the growth of specific cancer cell lines, which is crucial for developing anticancer therapies.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives of pyrrolidine compounds, similar to tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate, showed significant antiproliferative effects on various human cancer cell lines (e.g., MDA-MB-231 and OVCAR-3) with IC₅₀ values ranging from 19.9 to 75.3 µM .

- The compound's structure allows it to engage in lipophilic interactions within enzyme active sites, enhancing its inhibitory effects on cancer-related metabolic pathways .

- Pharmacological Investigations :

Data Table: Biological Activity Summary

Q & A

Q. What synthetic strategies are commonly employed for preparing tert-butyl trans-3-amino-4-(methoxymethyl)pyrrolidine-1-carboxylate?

Synthesis typically involves multi-step protection-deprotection sequences. For example:

- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Step 2 : Methoxymethyl incorporation via nucleophilic substitution or Mitsunobu reactions, ensuring regioselectivity using catalysts like DMAP .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. How is the stereochemical integrity of the trans-3,4 configuration maintained during synthesis?

Stereocontrol is achieved through:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2S,4S)-pyrrolidine derivatives) to retain configuration during functionalization .

- Stereoselective reactions : Mitsunobu or Sharpless epoxidation for trans-diol intermediates, confirmed by X-ray crystallography (e.g., triclinic crystal system with α=88.852°, β=81.206°) .

Q. What analytical techniques are critical for structural validation?

- NMR : H and C NMR confirm substitution patterns (e.g., methoxymethyl at C4: δ 3.3–3.5 ppm for OCH) .

- X-ray crystallography : Resolves absolute stereochemistry (e.g., unit cell parameters: a=6.0568 Å, b=12.0047 Å, c=16.2615 Å) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 285.2) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of the tert-butyl carbamate group in this compound?

- Stability studies : Boc groups hydrolyze under acidic conditions (e.g., TFA in DCM), but remain stable in polar aprotic solvents (DMF, THF) below 40°C. Kinetic assays show a half-life of >48 hours in neutral aqueous buffers at 25°C .

- Contradictions : Some reports note partial deprotection in DMSO at elevated temperatures (>60°C), requiring real-time monitoring via H NMR .

Q. What strategies resolve contradictions in reactivity data between computational models and experimental results?

- Case example : Discrepancies in nucleophilic substitution rates at C3-amine can arise from steric hindrance by the methoxymethyl group. Hybrid QM/MM simulations refine transition-state models, while kinetic isotopic labeling (e.g., H at C4) validates mechanistic pathways .

- Cross-validation : Correlate DFT-predicted activation energies with experimental Arrhenius plots (e.g., ΔG = 24.5 kcal/mol vs. observed 25.1 kcal/mol) .

Q. How is this compound utilized as a building block in drug discovery?

- Applications : Serves as a precursor for kinase inhibitors (e.g., cyclin-dependent kinases) by functionalizing the C3-amine with heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) .

- Case study : Coupling with boronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh), NaCO) yields analogs with IC values <100 nM in cellular assays .

Q. What challenges arise in scaling up the synthesis while maintaining enantiomeric excess (ee)?

- Key issues : Racemization at C3 during Boc deprotection under acidic conditions. Mitigation includes:

- Low-temperature TFA treatment (<0°C) to limit epimerization .

- Chiral HPLC purification (e.g., Chiralpak AD-H column) to achieve >99% ee .

Methodological Considerations

Q. How can researchers troubleshoot low yields in the final coupling step of this compound?

- Common pitfalls :

- Moisture-sensitive intermediates: Use anhydrous solvents and molecular sieves.

- Steric hindrance: Switch from EDCI/HOBt to BOP-Cl for bulky substituents.

Q. What in silico tools predict the compound’s bioavailability and metabolic stability?

- ADME profiling : SwissADME predicts high gastrointestinal absorption (TPSA=65 Ų) but moderate CYP3A4 inhibition (IC=8.2 µM) .

- Metabolism : Molecular docking (AutoDock Vina) identifies potential oxidation sites at the methoxymethyl group (ΔG=-9.3 kcal/mol) .

Data Reproducibility and Validation

Q. How can conflicting crystallographic data on bond angles be reconciled?

- Resolution : Compare multiple datasets (e.g., CCDC entries 1580121 and 1580122) to identify systematic errors.

- Validation tools : CheckCIF analysis flags outliers (e.g., C-N-C angles: 118° vs. expected 120°±2°), prompting re-refinement with SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.